4-(Thiophen-2-YL)-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(Thiophen-2-YL)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a pyrrole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The presence of both sulfur and nitrogen atoms in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine . The thiophene ring can be introduced through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyano compound, and elemental sulfur .
Industrial Production Methods
Industrial production of thiophene derivatives often involves multicomponent reactions that allow for the efficient formation of the thiophene ring. These methods are advantageous due to their high yields and the ability to produce a wide variety of derivatives . The use of catalysts and optimized reaction conditions can further enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-YL)-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrole ring can be reduced under mild conditions to form pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as bromine or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions include sulfoxides, sulfones, pyrrolidines, and various substituted thiophene derivatives .
Scientific Research Applications
4-(Thiophen-2-YL)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being investigated for their potential use as therapeutic agents.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-YL)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity . The pyrrole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity . These interactions can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the pyrrole ring, making it less versatile in terms of biological activity.
Pyrrole-2-carboxylic acid: Lacks the thiophene ring, which reduces its potential for electronic applications.
4-(Thiophen-2-YL)benzoic acid: Contains a benzene ring instead of a pyrrole ring, leading to different chemical properties and reactivity.
Uniqueness
4-(Thiophen-2-YL)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both thiophene and pyrrole rings, which confer a combination of electronic and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C9H7NO2S |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-thiophen-2-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)7-4-6(5-10-7)8-2-1-3-13-8/h1-5,10H,(H,11,12) |
InChI Key |
MAFLOXAPHJGMMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=C2)C(=O)O |
Origin of Product |
United States |
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